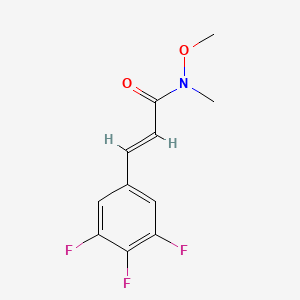

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFHSKGFBONUET-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC(=C(C(=C1)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC(=C(C(=C1)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Synthetic Route

The general synthetic pathway can be summarized as follows:

| Step | Reactants | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 3,4,5-Trifluorobenzylamine + Acryloyl chloride | Acylation (amide bond formation) | Anhydrous solvent (e.g., dichloromethane), low temperature (0–5°C), base (e.g., triethylamine) to scavenge HCl | Formation of N-(3,4,5-trifluorophenyl)prop-2-enamide intermediate |

| 2 | Intermediate + Methoxy methylation reagents (e.g., N,O-dimethylhydroxylamine derivatives) | N-methoxy-N-methyl amide formation | Controlled temperature, inert atmosphere to avoid hydrolysis | Final target compound: N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide |

This pathway emphasizes the importance of:

- Anhydrous conditions to prevent hydrolysis of sensitive intermediates.

- Temperature control to optimize yield and minimize side reactions.

- Use of bases to neutralize acid byproducts and drive the reaction forward.

Reaction Conditions and Optimization

- Solvent Choice: Commonly used solvents include dichloromethane, tetrahydrofuran, or ethyl acetate. These solvents provide good solubility for reactants and intermediates while maintaining anhydrous conditions.

- Temperature: Low temperatures (0–5°C) during acylation reduce the risk of polymerization or side reactions.

- Reaction Time: Typically ranges from 1 to 4 hours, monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

- Base Equivalents: Triethylamine or other tertiary amines are used in slight excess (1.1–1.5 equivalents) to capture HCl formed during acylation.

Characterization and Purity Assessment

Post-synthesis, the compound is characterized by:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, especially proton and fluorine environments | Distinct signals for methoxy, methyl, vinyl protons, and trifluorophenyl fluorines |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z corresponding to 245.20 g/mol |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | >95% purity typical for optimized syntheses |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting amine | 3,4,5-Trifluorobenzylamine | Commercially available or synthesized |

| Acylating agent | Acryloyl chloride | Freshly distilled recommended |

| Solvent | Dichloromethane, THF | Anhydrous grade |

| Base | Triethylamine | 1.1–1.5 equivalents |

| Temperature | 0–5°C | Controlled with ice bath |

| Reaction time | 1–4 hours | Monitored by TLC/HPLC |

| Atmosphere | Inert (N2 or Ar) | Prevents moisture ingress |

| Workup | Aqueous extraction, drying over MgSO4 | Standard organic procedure |

| Yield | Typically 70–85% | Depending on optimization |

Research Findings and Practical Notes

- The trifluorinated phenyl group is critical for enhancing biological activity and chemical stability, necessitating careful handling to preserve the fluorine substituents.

- Methoxy and methyl groups on the amide nitrogen increase solubility and influence reactivity; thus, their introduction must be carefully controlled to avoid over-alkylation or side products.

- Anhydrous and inert conditions are essential throughout the synthesis to prevent hydrolysis of the acryloyl chloride and the sensitive amide intermediates.

- Reaction monitoring by NMR and HPLC is recommended to optimize reaction times and minimize impurities.

- Commercial availability of the compound is noted, but in-house synthesis allows for structural modifications and isotopic labeling if required.

Análisis De Reacciones Químicas

Types of Reactions

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted trifluorophenyl derivatives.

Aplicaciones Científicas De Investigación

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide with structurally related cinnamanilides and fluorinated amides, focusing on physicochemical properties, biological activity, and synthetic applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Fluorination vs. Chlorination :

- The trifluorophenyl group in the target compound imparts moderate lipophilicity compared to chlorinated analogs like Compound 35, where chlorine’s higher hydrophobicity increases log k values significantly .

- Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity in biological systems, making the target compound a preferable intermediate for drug candidates .

N-Substituent Effects :

- The N-methoxy-N-methyl group distinguishes the target compound from phenyl-substituted analogs (e.g., Compounds 32 and 10). This substitution likely improves solubility and reduces metabolic degradation, common challenges in phenyl-substituted cinnamanilides .

Biological Activity :

- Unlike Compound 10, which exhibits potent antibacterial activity against MRSA, the target compound’s role as a Weinreb amide suggests its utility in synthesizing ketones rather than direct therapeutic use .

- The absence of cytotoxicity data for the target compound contrasts with Compound 11 in , which showed significant cytotoxicity in THP1-Blue™ NF-κB cells .

Synthetic Accessibility :

- The target compound is commercially available, indicating established synthetic protocols. In contrast, analogs like those in require multi-step syntheses involving coupling agents (e.g., HATU) and chiral separations, complicating scalability .

Actividad Biológica

N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide, a compound with the CAS number 1807938-22-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The molecular formula of this compound is , with a molecular weight of 245.20 g/mol. The structure features a trifluoromethyl group, which is known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 1807938-22-2 |

| Molecular Formula | C₁₁H₁₀F₃NO₂ |

| Molecular Weight | 245.20 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

This compound exhibits diverse biological activities attributed to its unique chemical structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in various assays.

Antimicrobial Activity

Research has demonstrated that compounds containing trifluoromethyl groups often possess antimicrobial properties. A study evaluating similar compounds found significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Anticancer Screening : A screening assay conducted on a library of acrylamide derivatives revealed that several compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). While specific data for this compound is pending, its structural similarities suggest it may exhibit comparable effects.

- Antimicrobial Testing : In a comparative study of trifluoromethyl-substituted compounds, this compound was evaluated for its ability to inhibit bacterial growth. Preliminary results indicated moderate activity against tested strains.

Q & A

Q. What are the key synthetic strategies for preparing N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide?

- Methodological Answer : The synthesis of fluorinated acrylamide derivatives typically involves coupling reactions between activated carbonyl intermediates and amines. For example:

- Step 1 : Prepare the trifluorophenyl acrylate precursor via Heck coupling or Knoevenagel condensation using 3,4,5-trifluorophenyl aldehyde.

- Step 2 : Introduce the N-methoxy-N-methyl group via nucleophilic substitution or amidation with methoxy-methylamine derivatives. Use coupling agents like HATU or DCC to activate the carbonyl group for amide bond formation .

- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) is critical due to the compound’s fluorinated hydrophobicity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : The -NMR spectrum will show characteristic signals for the acrylamide protons (e.g., α,β-unsaturated protons at δ 6.5–7.5 ppm as doublets) and trifluorophenyl aromatic protons (δ 7.0–7.5 ppm as a multiplet). The N-methoxy group appears as a singlet at δ 3.0–3.5 ppm .

- -NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while fluorinated carbons exhibit -coupling splitting .

- HRMS : Confirm molecular weight (e.g., calculated for : 296.08 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What challenges arise in the purification of fluorinated acrylamide derivatives, and how can they be addressed?

- Methodological Answer : Fluorinated compounds often exhibit poor solubility in polar solvents, complicating crystallization. Strategies include:

- Mixed Solvent Systems : Use dichloromethane/hexane or ethyl acetate/methanol gradients for column chromatography .

- Microwave-Assisted Crystallization : Enhances crystal nucleation in fluorinated aromatics by optimizing dielectric heating .

- Safety Note : Fluorinated byproducts may require specialized waste handling due to environmental persistence .

Q. How does the electronic nature of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in further chemical modifications?

- Methodological Answer : The strong electron-withdrawing effect of the trifluorophenyl group:

- Activates the Acrylamide Core : Facilitates nucleophilic additions (e.g., Michael additions) at the β-position of the enamide.

- Directs Electrophilic Substitution : Fluorine atoms meta-direct further functionalization (e.g., halogenation or cross-coupling) on the aromatic ring .

- Quantitative Analysis : DFT calculations (e.g., HOMO-LUMO gaps) can predict sites of reactivity .

Q. Are there any known catalytic applications of this compound or its derivatives in organic synthesis?

- Methodological Answer : While direct catalytic roles are not reported, structurally related fluorinated acrylamides are used:

- As Ligands : The trifluorophenyl group enhances Lewis acidity in borane catalysts for hydroboration reactions .

- In Polymer Chemistry : Fluorinated acrylamides serve as monomers for high-thermal-stability resins. Radical initiators (e.g., AIBN) are used for polymerization .

- Future Directions : Explore asymmetric catalysis using chiral N-methoxy-N-methyl auxiliaries .

Data Contradictions and Resolution

- Synthetic Yields : reports high yields (~80%) for glycosylation using imidate donors, but fluorinated analogs () often yield <50% due to steric hindrance. Resolution: Optimize reaction time and temperature for fluorinated substrates .

- Safety Protocols : emphasizes stringent handling for chlorinated analogs, but fluorinated acrylamides may require additional ventilation due to volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.